(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
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Description
(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
Scientific Research Applications
Angiotensin II Receptor Antagonists
This compound shows potential as a prodrug for novel angiotensin II (AII) receptor antagonists. Kubo et al. (1993) synthesized compounds like this to improve oral bioavailability of angiotensin II receptor antagonists, showing marked increases in oral bioavailability and potentiated inhibitory effects on AII-induced pressor response (Kubo et al., 1993).
Interaction with AT1 Receptors
Harmat et al. (1995) conducted a study on compounds including this one for their interaction with AT1 receptors of rat adrenal cortex membranes. They found that certain substitutions on the compound improved binding affinities and oral activities (Harmat et al., 1995).
Enamide Isomerization
Trost et al. (2017) explored the isomerization of N-allyl amides, including compounds similar to (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide. They developed a method for isomerizing a broad range of N-allyl amides to form geometrically defined enamides, which are significant in bioactive pharmacophores (Trost et al., 2017).
Microwave-Assisted Synthesis
Hu et al. (2011) described a microwave-assisted synthesis for N-(1H-tetrazol-5-yl) derivatives of related compounds, highlighting their efficient synthesis and potential applications in bactericidal and antimicrobial activities (Hu et al., 2011).
Radioligand Imaging
Mathews et al. (2004) developed a novel radioligand, including similar compounds, for imaging the AT1 angiotensin receptor with PET. This represents a potential application in diagnostic imaging (Mathews et al., 2004).
Synthesis of Fluorophores
Witalewska et al. (2019) used related thioamides as building blocks in the synthesis of fluorescent dyes, demonstrating the compound's potential in creating color-tunable fluorophores for various applications (Witalewska et al., 2019).
Properties
IUPAC Name |
(Z)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-5-14(20)15-10-13-16-17-18-19(13)11-6-8-12(9-7-11)21-4-2/h3,5-9H,4,10H2,1-2H3,(H,15,20)/b5-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSMAVWGJYZGR-HYXAFXHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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